3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is a cyclic organic compound with significant implications in medicinal chemistry. It has a CAS Number of 1895392-03-6 and a molecular weight of 242.22 g/mol. This compound is characterized by its unique structure, which includes a difluorocyclobutyl group attached to a methoxy-substituted benzoic acid moiety. The compound's potential applications in pharmaceutical research highlight its importance in developing therapeutic agents.
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is classified under organic compounds, specifically as a benzoic acid derivative. Its structure can be encoded using the InChI code: 1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-3-1-2-9(4-10)11(15)16/h1-4,8H,5-7H2,(H,15,16)
and the Canonical SMILES representation: C1C(CC1(F)F)COC2=CC=CC(=C2)C(=O)O
.
The synthesis of 3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid can be approached through various methodologies. One notable method involves the use of difluorocyclobutyl alcohol as a starting material, which can be etherified with 3-methoxybenzoic acid under acidic conditions to yield the desired compound.
Key steps in the synthesis may include:
This process may require optimization to improve yield and purity, often utilizing techniques such as chromatography for purification.
The molecular structure of 3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid features:
The compound's molecular formula is , indicating it contains two fluorine atoms and three oxygen atoms along with carbon and hydrogen.
A three-dimensional model can be generated using software that interprets the InChI or SMILES codes to visualize bonding and spatial arrangement.
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid can participate in various chemical reactions typical for carboxylic acids and ethers:
These reactions are crucial for further functionalization of the compound in synthetic organic chemistry.
Specific physical properties such as melting point, boiling point, or solubility are not extensively documented but are critical for practical applications in laboratory settings.
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid has potential applications in:
This compound's unique structural features position it as a valuable tool in drug discovery and development processes.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: